molecular formula C28H29ClFN5O7 B194724 阿法替尼马来酸盐 CAS No. 850140-73-7

阿法替尼马来酸盐

货号: B194724
CAS 编号: 850140-73-7
分子量: 602.0 g/mol
InChI 键: LIENDGDDWJRJLO-WFFUCRSMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿法替尼马来酸盐是一种主要用于治疗非小细胞肺癌(NSCLC)的药物。它属于酪氨酸激酶抑制剂家族药物,口服服用。 阿法替尼马来酸盐在治疗表皮生长因子受体(EGFR)基因发生突变的NSCLC病例中特别有效 .

科学研究应用

阿法替尼马来酸盐具有广泛的科学研究应用:

作用机制

阿法替尼马来酸盐通过不可逆地抑制表皮生长因子受体(EGFR)、人表皮生长因子受体2(HER2)和人表皮生长因子受体4(HER4)的激酶结构域而发挥作用。 这种抑制阻止了酪氨酸激酶的自磷酸化,而自磷酸化对于癌细胞增殖和存活至关重要 .

安全和危害

Afatinib dimaleate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

准备方法

合成路线和反应条件

阿法替尼马来酸盐的制备涉及几个关键步骤:

工业生产方法

阿法替尼马来酸盐的工业生产经过优化,以确保高产量和质量。该工艺涉及一个受控、高效且稳健的三阶段制造工艺,包括硝基还原、酰胺化和成盐。 该方法可扩展,适用于大规模生产 .

化学反应分析

阿法替尼马来酸盐经历了几种类型的化学反应:

这些反应中常用的试剂包括还原剂、酰胺化剂和缩合剂。 这些反应形成的主要产物是最终导致阿法替尼马来酸盐形成的中间体 .

相似化合物的比较

阿法替尼马来酸盐与其他酪氨酸激酶抑制剂(如厄洛替尼、吉非替尼和奥希替尼)进行比较。与厄洛替尼和吉非替尼等第一代抑制剂不同,阿法替尼马来酸盐对更广泛的EGFR突变有效。 它对T790M突变无效,而T790M突变需要第三代抑制剂,如奥希替尼 .

类似化合物

属性

{ "Design of the Synthesis Pathway": "The synthesis of Afatinib dimaleate can be achieved by a multistep process involving several chemical reactions.", "Starting Materials": [ "4-Dimethylaminobenzaldehyde", "Methyl 2-bromoacetate", "4-Chloro-6,7-dimethoxyquinazoline", "Dimethyl malonate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-Dimethylaminobenzaldehyde with methyl 2-bromoacetate in the presence of sodium hydroxide and ethanol to form 4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5(4H)-one.", "Step 2: Reaction of 4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5(4H)-one with 4-chloro-6,7-dimethoxyquinazoline in the presence of potassium carbonate and DMF to form 4-(4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5-ylamino)-6,7-dimethoxyquinazoline.", "Step 3: Alkylation of 4-(4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5-ylamino)-6,7-dimethoxyquinazoline with dimethyl malonate in the presence of potassium carbonate and DMF to form 4-(4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5-ylamino)-N,N-dimethyl-3-oxobutanamide.", "Step 4: Hydrolysis of 4-(4-(dimethylamino)-2-methoxycarbonylmethylidene-1-phenyl-1H-pyrazol-5-ylamino)-N,N-dimethyl-3-oxobutanamide with hydrochloric acid to form Afatinib.", "Step 5: Formation of Afatinib dimaleate by reacting Afatinib with maleic acid in the presence of ethanol." ] }

CAS 编号

850140-73-7

分子式

C28H29ClFN5O7

分子量

602.0 g/mol

IUPAC 名称

(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1

InChI 键

LIENDGDDWJRJLO-WFFUCRSMSA-N

手性 SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

规范 SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O

外观

Solid Powder

Pictograms

Irritant; Health Hazard; Environmental Hazard

纯度

> 95%

数量

Milligrams-Grams

同义词

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide
afatinib
afatinib dimaleate
afatinib maleate
BIBW 2992
BIBW 2992 MA2
BIBW 2992MA2
BIBW-2992
BIBW-2992-MA2
BIBW-2992MA2
BIBW2992
BIBW2992 MA2
Gilotrif

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Afatinib dimaleate
Reactant of Route 2
Afatinib dimaleate
Reactant of Route 3
Reactant of Route 3
Afatinib dimaleate
Reactant of Route 4
Reactant of Route 4
Afatinib dimaleate
Reactant of Route 5
Afatinib dimaleate
Reactant of Route 6
Afatinib dimaleate
Customer
Q & A

Q1: What is the mechanism of action of Afatinib Dimaleate?

A1: Afatinib Dimaleate is an irreversible ErbB family blocker that forms covalent bonds with ErbB family members, including epidermal growth factor receptor (EGFR), HER2 (ErbB2), and HER4 (ErbB4). [] This irreversible binding prevents the activation of these receptors, which are involved in cell signaling pathways that promote cell growth and proliferation.

Q2: What is the chemical structure of Afatinib Dimaleate?

A2: Afatinib Dimaleate is a salt formed from Afatinib and maleic acid. [, ] The chemical structure of Afatinib consists of a quinazoline core with various substituents, including a tetrahydrofuran ring.

Q3: Are there different crystalline forms of Afatinib Dimaleate? What are their characteristics?

A3: Yes, research has identified several crystalline forms of Afatinib Dimaleate, including a novel form with improved stability and powder flowability compared to previously known forms. [, , , ] These different forms can impact the drug's physical properties, such as solubility and stability, which are crucial for formulation development.

Q4: How is the purity of Afatinib Dimaleate ensured during the manufacturing process?

A4: A multi-step purification process involving re-crystallization and salt formation is employed to obtain highly pure Afatinib Dimaleate. [] This process aims to minimize impurities, ensuring the final product meets the stringent quality requirements for pharmaceutical use.

Q5: What are the pharmacokinetic properties of Afatinib Dimaleate?

A5: Studies in healthy Chinese volunteers have demonstrated that Afatinib Dimaleate exhibits favorable pharmacokinetic properties, with a bioavailability comparable to the reference formulation. [] This finding suggests that the drug is effectively absorbed and distributed in the body.

Q6: How does Afatinib Dimaleate compare to other EGFR inhibitors in terms of efficacy?

A6: Clinical trials, such as the LUX-Lung 8 trial, have investigated the efficacy of Afatinib Dimaleate compared to other EGFR inhibitors, such as Erlotinib, in patients with lung squamous cell carcinoma. [] Results suggest that Afatinib may provide superior outcomes for specific patient populations, particularly those with tumors harboring HER2 mutations.

Q7: Are there any known resistance mechanisms to Afatinib Dimaleate?

A7: While Afatinib Dimaleate demonstrates promising efficacy, resistance can develop over time. Research suggests that mutations in the ERBB gene family, particularly in HER2, might be associated with differential responses to Afatinib. [] Understanding these resistance mechanisms is crucial for developing strategies to overcome treatment resistance and improve patient outcomes.

Q8: What analytical methods are employed to characterize and quantify Afatinib Dimaleate?

A8: Various analytical methods, including high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are used to determine the purity and quantify Afatinib Dimaleate in both bulk drug substance and pharmaceutical dosage forms. [, ] These techniques play a critical role in ensuring the quality and consistency of the drug product.

Q9: What are the stability characteristics of Afatinib Dimaleate?

A9: The stability of Afatinib Dimaleate is a critical factor in its formulation and storage. Studies have examined the stability of the drug under various conditions to determine its shelf life and optimal storage conditions. [, ]

Q10: Are there any strategies to enhance the solubility or bioavailability of Afatinib Dimaleate?

A10: The development of amorphous forms of Afatinib Dimaleate aims to enhance its solubility and dissolution rate. [] Improved solubility can lead to better absorption and potentially increase the drug's bioavailability, ultimately influencing its therapeutic efficacy.

Q11: What is the role of computational chemistry in understanding Afatinib Dimaleate?

A11: Computational chemistry techniques, such as molecular modeling and docking studies, can provide insights into the interactions between Afatinib Dimaleate and its target proteins. [] These methods can help predict binding affinities and aid in the rational design of novel Afatinib analogs with improved potency or selectivity.

Q12: What are the potential degradation products of Afatinib Dimaleate, and how are they identified?

A12: Understanding the degradation pathways of Afatinib Dimaleate is crucial for ensuring drug safety and efficacy. Techniques such as LC-Q-TOF/MS/MS and NMR have been employed to isolate and characterize potential degradation products, providing valuable information for optimizing formulation stability. []

Q13: How does the cost of Afatinib Dimaleate compare to other oral cancer drugs?

A13: Analysis of Medicare data revealed a significant increase in the cost of oral cancer drugs, including Afatinib Dimaleate, between 2013 and 2015. [] The rising costs of these drugs raise concerns about affordability and access to treatment for patients.

Q14: What are the guidelines for the development and approval of generic versions of Afatinib Dimaleate?

A14: Regulatory agencies, such as the FDA, provide guidance documents outlining the requirements for developing and obtaining approval for generic versions of drugs like Afatinib Dimaleate. [] These guidelines ensure that generic drugs meet the same rigorous standards for quality, safety, and efficacy as the original brand-name drug.

Q15: What is the role of metformin in combination with Afatinib Dimaleate in treating lung adenocarcinoma?

A15: Research suggests that metformin, a commonly used diabetes drug, might enhance the anti-cancer effects of EGFR-TKIs, including Afatinib Dimaleate. [] A phase 2 clinical trial demonstrated that the combination of metformin with EGFR-TKIs significantly improved progression-free survival in patients with advanced lung adenocarcinoma.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。